![molecular formula C11H9N3O2S2 B376439 3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid CAS No. 314245-25-5](/img/structure/B376439.png)

3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles are a class of nitrogen- and sulfur-containing heterocyclic compounds . These compounds are of interest due to their presence in many natural products, agrochemicals, commercially available drugs, and compounds with the potential to become active pharmaceutical ingredients .

Synthesis Analysis

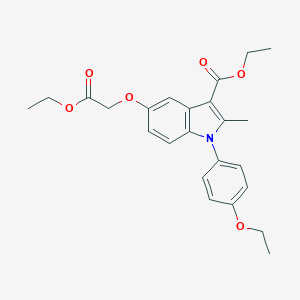

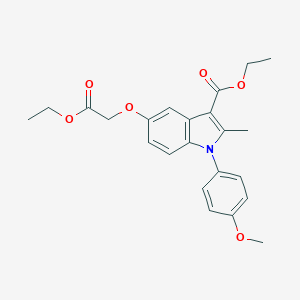

The synthesis of these compounds often involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide . Subsequent C-H bond functionalization enables an intramolecular ring closure, forming the desired benzo[4,5]thiazolo[2,3-c][1,2,4]triazole . This method combines a high functional group tolerance with short reaction times and good to excellent yields .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a tricyclic system incorporating a benzothiazole fragment . The exact structure can vary depending on the specific substituents present .Chemical Reactions Analysis

The chemical reactions involving these compounds often involve C-H bond functionalization and oxidative cyclization . These reactions are key to the formation of the tricyclic system characteristic of these compounds .Scientific Research Applications

Drug Discovery

The triazole ring system, which is present in “3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid”, is known for its significance in drug discovery. Triazoles have been utilized in the development of various therapeutic agents due to their pharmacological properties .

Organic Synthesis

Triazoles are also important in organic synthesis. They serve as a core structure for building complex molecules due to their high functional group tolerance and ability to undergo various chemical reactions .

Antimicrobial Activities

Specifically, 1,2,4-triazoles have shown antimicrobial activities. The presence of the triazole ring can contribute to antifungal properties, which could be an application area for this compound .

Polymer Chemistry

In polymer chemistry, triazoles can be used to create new materials with unique properties. Their robustness makes them suitable for forming polymers with specific desired characteristics .

Supramolecular Chemistry

The triazole moiety is involved in supramolecular chemistry where it can act as a building block for larger structures due to its ability to engage in multiple bonding interactions .

Bioconjugation and Chemical Biology

Triazoles can be used in bioconjugation processes to attach various molecules together, including biomolecules. This has implications in chemical biology for studying biological systems .

Fluorescent Imaging

The compound’s structure suggests potential utility in fluorescent imaging applications where it could be used as a fluorescent probe or tag due to the electronic nature of the triazole ring .

Materials Science

Lastly, materials science could benefit from the inclusion of triazoles in the design of new materials with enhanced properties such as increased thermal stability or electronic conductivity .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes .

Biochemical Pathways

Similar compounds have been found to exhibit biological activity, suggesting that they may interact with various biochemical pathways .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacological activities, suggesting that they may have favorable adme properties .

Result of Action

Similar compounds have been found to exhibit various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibition, and antitubercular agents .

Action Environment

The synthesis of similar compounds has been achieved with a high functional group tolerance, short reaction times, and good to excellent yields .

properties

IUPAC Name |

3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S2/c15-9(16)5-6-17-10-12-13-11-14(10)7-3-1-2-4-8(7)18-11/h1-4H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBILBIKDTZGNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=NN=C3SCCC(=O)O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chlorophenyl)-2-(2-methoxyphenyl)thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376362.png)

![Ethyl 4-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376363.png)

![ethyl [(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetate](/img/structure/B376368.png)

![2-[(2-Bromoanilino)methyl]phenol](/img/structure/B376369.png)

![3-Cyclohexyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B376371.png)

![3-Cycloheptyl-1-methyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B376372.png)

![Ethyl 2-[(9-anthrylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B376373.png)

![2-(2-chlorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclododeca[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376378.png)